molecular formula C15H15N5O B3017637 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938017-85-7

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No. B3017637
CAS RN: 938017-85-7
M. Wt: 281.319
InChI Key: HFBUYCQXEPNVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic studies and X-ray crystallography . The crystal belongs to a triclinic crystal system with a P1 space group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one study reported the condensation reaction of this compound with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in various studies . For instance, one study reported the melting point of a related compound to be between 153–155 °C .

Scientific Research Applications

Synthesis and Structural Studies

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has been involved in various synthesis and structural studies. Researchers have explored its synthesis and characterization using different spectroscopic methods, revealing its complex molecular structure and tautomeric forms (Soares & Dias, 2020). Additionally, studies on similar pyrazolo[3,4-b]pyridines have shown how they form hydrogen-bonded trimers and two-dimensional sheets, contributing to the understanding of their molecular conformation and hydrogen bonding (Quiroga et al., 1999).

Antimicrobial and Anticancer Activity

Research on pyrazolo[3,4-b]pyridine derivatives, including 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, has shown significant antimicrobial and anticancer activities. Studies have indicated the potential of these compounds in synthesizing new heterocyclic compounds with potent biological activities, including action against various cancer cell lines and microbial strains (Al-Ghamdi, 2019); (Abdellatif et al., 2014).

Chemical Structure and Activity Relationships

The synthesis of various derivatives of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has helped in understanding the relationship between chemical structure and biological activity. By modifying the core structure, researchers have been able to analyze how changes in molecular configuration impact their biological properties, such as antimicrobial and anticancer activities (Rahmouni et al., 2016).

Development of Novel Heterocyclic Compounds

The compound has also been used in the development of novel heterocyclic compounds. By using it as a base, researchers have synthesized new compounds that exhibit varied biological activities. These studies are pivotal in drug discovery and development, especially in the search for new therapeutic agents (Aly et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities . For instance, one study suggested that a related compound has potential for further exploration due to its inhibitory activity against TRKA .

properties

IUPAC Name

3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-8-12(15(21)18-16)13-10(2)19-20(14(13)17-9)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUYCQXEPNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.